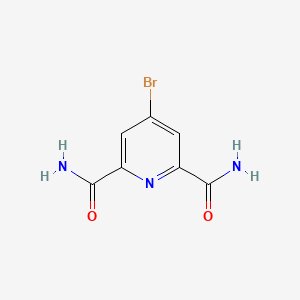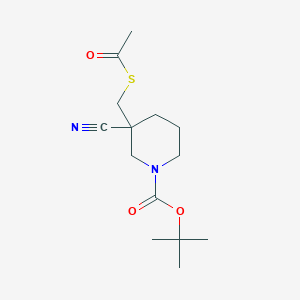
tert-Butyl-3-(Acetylsulfanylmethyl)-3-cyanopiperidin-1-carboxylat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 3-(acetylsulfanylmethyl)-3-cyanopiperidine-1-carboxylate is a complex organic compound featuring a piperidine ring substituted with various functional groups
Wissenschaftliche Forschungsanwendungen
Tert-butyl 3-(acetylsulfanylmethyl)-3-cyanopiperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential as a pharmacophore in drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(acetylsulfanylmethyl)-3-cyanopiperidine-1-carboxylate typically involves multi-step organic reactions. One common approach is to start with a piperidine derivative, which undergoes a series of functional group transformations. Key steps may include:
Nitrile Formation: Introduction of the cyanide group.
Thioester Formation: Incorporation of the acetylsulfanyl group.
Carboxylation: Addition of the tert-butyl ester group.
Industrial Production Methods
Industrial production methods for such compounds often utilize flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl 3-(acetylsulfanylmethyl)-3-cyanopiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of the thioester group to a sulfoxide or sulfone.
Reduction: Reduction of the nitrile group to an amine.
Substitution: Nucleophilic substitution reactions at the piperidine ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like alkyl halides or amines under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioester group can yield sulfoxides or sulfones, while reduction of the nitrile group can produce primary amines.
Wirkmechanismus
The mechanism of action of tert-butyl 3-(acetylsulfanylmethyl)-3-cyanopiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound’s functional groups allow it to participate in various biochemical pathways, potentially inhibiting or activating enzymes and receptors. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tert-butanesulfinamide: Known for its use in asymmetric synthesis of N-heterocycles.
Tert-butyl acetate: Commonly used as a solvent and reagent in organic synthesis.
Uniqueness
Tert-butyl 3-(acetylsulfanylmethyl)-3-cyanopiperidine-1-carboxylate is unique due to its combination of functional groups, which confer specific reactivity and potential applications not found in simpler tert-butyl derivatives. Its structure allows for diverse chemical transformations and interactions, making it a valuable compound in various fields of research and industry.
Eigenschaften
IUPAC Name |
tert-butyl 3-(acetylsulfanylmethyl)-3-cyanopiperidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3S/c1-11(17)20-10-14(8-15)6-5-7-16(9-14)12(18)19-13(2,3)4/h5-7,9-10H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZORGGCYRHXMBHT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCC1(CCCN(C1)C(=O)OC(C)(C)C)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.40 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-cinnamyl-8-(3-methoxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2376705.png)
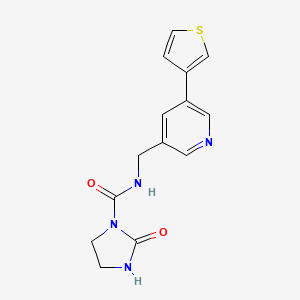
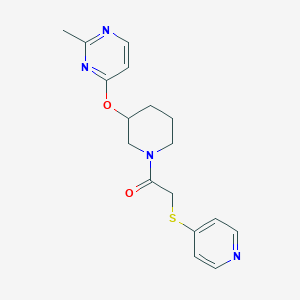
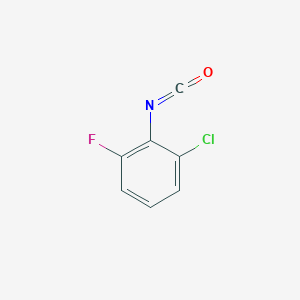

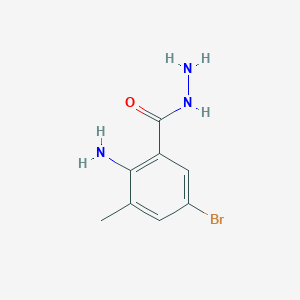
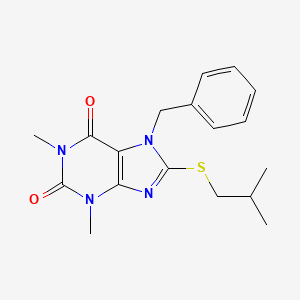
![ethyl 4-methyl-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-5-carboxylate](/img/structure/B2376719.png)
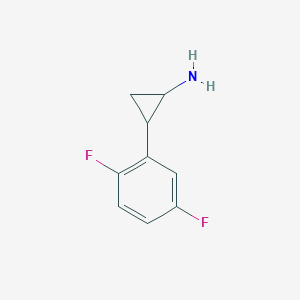
![4-[Benzyl(methyl)amino]-1-methyl-3-nitroquinolin-2-one](/img/structure/B2376724.png)
![(3-(3,5-Dimethoxyphenyl)-2-thioxo-1,4-diazaspiro[4.4]non-3-en-1-yl)(3,4,5-trimethoxyphenyl)methanone](/img/structure/B2376725.png)

![2-fluoro-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide](/img/structure/B2376727.png)
